molecular formula C26H35BrO17 B2497839 [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 23202-66-6; 4753-07-5

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B2497839
CAS No.: 23202-66-6; 4753-07-5
M. Wt: 699.453
InChI Key: OCVWJMGXJXJBCO-USLAXMMRSA-N
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Description

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple acetoxy groups and a brominated oxane ring, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, bromination, and acetylation. The process begins with the selective protection of hydroxyl groups using acetyl groups to prevent unwanted reactions. Bromination is then carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the oxane ring. Finally, the acetylation of remaining hydroxyl groups is performed using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydroxyl derivatives

    Substitution: Azido derivatives

Scientific Research Applications

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving acetylation and bromination.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which can modulate cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S,5S,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one]
  • [(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol]
  • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate]

Uniqueness

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate is unique due to its combination of multiple acetoxy groups and a brominated oxane ring. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

23202-66-6; 4753-07-5

Molecular Formula

C26H35BrO17

Molecular Weight

699.453

IUPAC Name

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17?,18?,19-,20-,21+,22+,23+,24+,25+,26+/m1/s1

InChI Key

OCVWJMGXJXJBCO-USLAXMMRSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

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